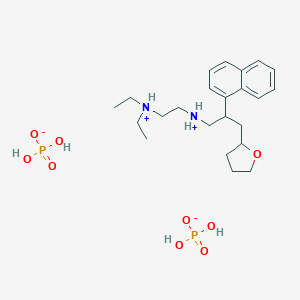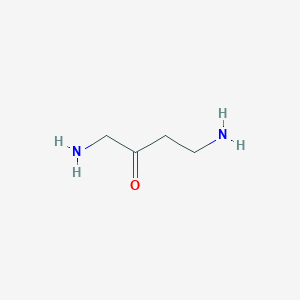
1,4-Diamino-2-butanone
Descripción general
Descripción
1,4-Diamino-2-butanone, also known as DAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAB is a white crystalline powder that is soluble in water and ethanol. It is a derivative of the amino acid threonine and is commonly used in the synthesis of biologically active compounds.
Mecanismo De Acción
1,4-Diamino-2-butanone exerts its biological activity through the inhibition of various enzymes and proteins. It has been shown to inhibit the growth of cancer cells by blocking the activity of enzymes involved in DNA replication and repair. 1,4-Diamino-2-butanone also inhibits the activity of enzymes involved in the production of certain neurotransmitters, leading to its potential application in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
1,4-Diamino-2-butanone has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. 1,4-Diamino-2-butanone has also been found to increase the levels of certain neurotransmitters in the brain, leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,4-Diamino-2-butanone is its high yield and ease of synthesis. Additionally, 1,4-Diamino-2-butanone is relatively stable and can be stored for long periods of time. However, 1,4-Diamino-2-butanone has a relatively short half-life and can be rapidly metabolized in the body, making it difficult to study its long-term effects.
Direcciones Futuras
There are a number of potential future directions for research on 1,4-Diamino-2-butanone. One area of interest is the development of novel 1,4-Diamino-2-butanone derivatives with improved biological activity. Additionally, further studies are needed to fully elucidate the mechanisms of action of 1,4-Diamino-2-butanone and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1,4-Diamino-2-butanone will be important for the continued study of this promising compound.
Métodos De Síntesis
1,4-Diamino-2-butanone can be synthesized through various methods, including the reaction of threonine with formaldehyde and ammonia, as well as the reduction of 2-amino-3-butanone with sodium borohydride. The latter method is more commonly used due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
1,4-Diamino-2-butanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. Additionally, 1,4-Diamino-2-butanone has shown promising results in the treatment of cancer and neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1,4-diaminobutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-2-1-4(7)3-6/h1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODANWMOQWMHGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13123-70-1 (Parent), 3660-09-1 (di-hydrochloride) | |
| Record name | 1,4-Diaminobutan-2-one dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003660091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diaminobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30927135 | |
| Record name | 1,4-Diaminobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diamino-2-butanone | |
CAS RN |
3660-09-1, 13123-70-1 | |
| Record name | 1,4-Diaminobutan-2-one dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003660091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diaminobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diaminobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diaminobutan-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




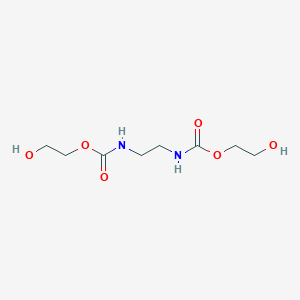
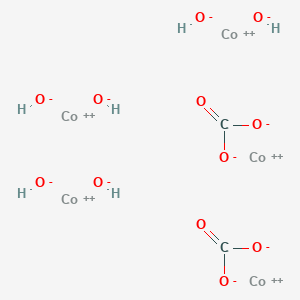
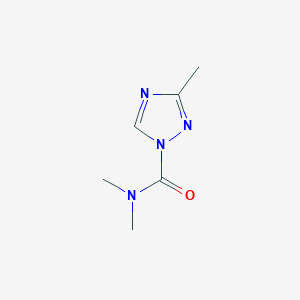
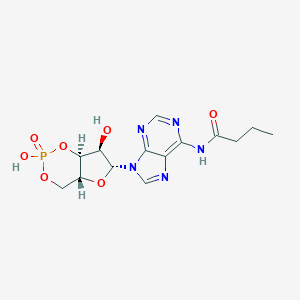





![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)


